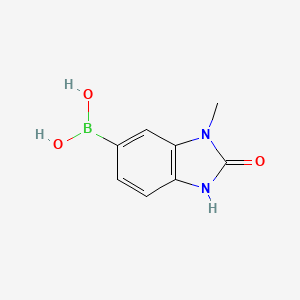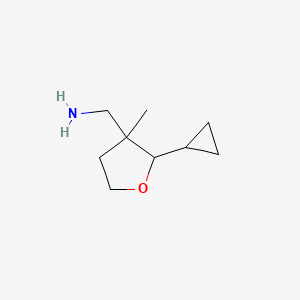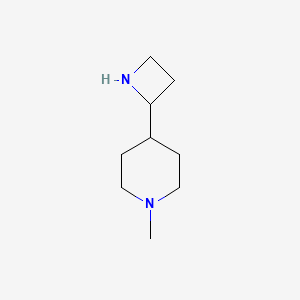
Methyl (s)-3-amino-3-mesitylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (s)-3-amino-3-mesitylpropanoate: is an organic compound that belongs to the class of amino esters. It is characterized by the presence of an amino group (-NH2) and an ester group (-COOCH3) attached to a propanoate backbone. The mesityl group, which is a derivative of mesitylene, provides steric hindrance and influences the compound’s reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl (s)-3-amino-3-mesitylpropanoate typically begins with mesitylene, which undergoes a series of reactions to introduce the amino and ester functionalities.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl (s)-3-amino-3-mesitylpropanoate can undergo oxidation reactions, especially at the amino group, forming corresponding oxides or imines.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxides or imines.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Methyl (s)-3-amino-3-mesitylpropanoate is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Biochemical Studies: It is used in studies to understand enzyme-substrate interactions and protein-ligand binding.
Industry:
Material Science: this compound is used in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl (s)-3-amino-3-mesitylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The mesityl group provides steric hindrance, influencing the binding affinity and specificity. The amino group can form hydrogen bonds, while the ester group can participate in hydrolysis reactions, releasing the active compound.
Comparaison Avec Des Composés Similaires
Methyl 3-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a mesityl group.
Ethyl (s)-3-amino-3-mesitylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness:
Steric Hindrance: The mesityl group provides greater steric hindrance compared to a phenyl group, influencing the compound’s reactivity and interactions.
Reactivity: The presence of both amino and ester groups allows for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-3-(2,4,6-trimethylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-8-5-9(2)13(10(3)6-8)11(14)7-12(15)16-4/h5-6,11H,7,14H2,1-4H3/t11-/m0/s1 |
Clé InChI |
CWXWCWYPQMHAHS-NSHDSACASA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)[C@H](CC(=O)OC)N)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(CC(=O)OC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)





![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)





